molecular formula C15H19N3O2S B4680618 methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate

methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B4680618
M. Wt: 305.4 g/mol
InChI Key: XBQKKBSQQIDWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in scientific research. It is a thioester derivative of triazole that has shown potential in various applications, including medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been reported to have anticancer activity.

Advantages and Limitations for Lab Experiments

Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potential in various scientific research applications. However, it also has limitations, including its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, cancer, and inflammation. Another direction is to further investigate its mechanism of action and identify new targets for drug discovery. Additionally, the development of new synthetic methods for this compound could lead to the synthesis of new derivatives with improved properties and potential applications.

Scientific Research Applications

Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has shown potential in various scientific research applications. It has been used as a building block in medicinal chemistry to synthesize compounds with potential biological activity. It has also been used in drug discovery to identify new targets and develop new drugs. In chemical biology, this compound has been used as a tool to study protein-ligand interactions and enzyme activity.

properties

IUPAC Name

methyl 2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-18-13(10-9-12-7-5-4-6-8-12)16-17-15(18)21-11-14(19)20-2/h4-8H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQKKBSQQIDWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate

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